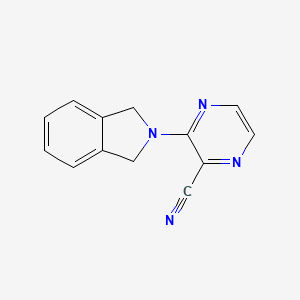

3-(Isoindolin-2-yl)pyrazine-2-carbonitrile

説明

特性

IUPAC Name |

3-(1,3-dihydroisoindol-2-yl)pyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4/c14-7-12-13(16-6-5-15-12)17-8-10-3-1-2-4-11(10)9-17/h1-6H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYWJMBZQKRUNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1C3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 3-(Isoindolin-2-yl)pyrazine-2-carbonitrile typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline scaffold The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

These optimizations may include the use of more efficient catalysts, continuous flow reactors, and automated processes to ensure consistent quality and high throughput .

化学反応の分析

3-(Isoindolin-2-yl)pyrazine-2-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using agents such as pyridinium chlorochromate or iodoxybenzoic acid, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitrile group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the pyrazine ring.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields . The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted derivatives of the original compound .

科学的研究の応用

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in organic synthesis and materials science.

Biology: The compound’s structural features make it a candidate for studying biological interactions, such as enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.

作用機序

The mechanism by which 3-(Isoindolin-2-yl)pyrazine-2-carbonitrile exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, the compound may bind to certain enzymes or receptors, altering their activity and leading to downstream effects on cellular processes . Further research is needed to elucidate the precise molecular targets and pathways involved .

類似化合物との比較

Comparison with Similar Pyrazine-2-carbonitrile Derivatives

Structural and Functional Analogues

The following table summarizes key pyrazine-2-carbonitrile derivatives and their properties:

Key Comparative Insights

Bioactivity Profiles

- Kinase Inhibition: Derivatives like 5-((4-aminopyridin-2-yl)amino)pyrazine-2-carbonitrile exhibit potent CHK1 inhibition (IC50 <10 nM) with high selectivity, attributed to optimized lipophilicity and hydrogen-bonding interactions . The isoindoline group in the target compound may similarly target kinase ATP-binding pockets.

- Antimicrobial Activity : Halogenated chalcones (e.g., 1-(5-alkylpyrazin-2-yl)-3-(4-chlorophenyl)prop-2-en-1-ones) show activity against Mycobacterium tuberculosis (MIC: 1–32 μg/mL), with lipophilicity (log P 2.8–3.48) critical for membrane penetration .

- Receptor Antagonism : 3-[Thiophene-2-sulfonyl]-pyrazine-2-carbonitrile weakly inhibits P2Y12 (IC50 ~15.5 μM), suggesting sulfonyl groups may enhance steric hindrance but reduce affinity .

Physicochemical Properties

- Lipophilicity : High log P values (>3) in halogenated chalcones correlate with improved antimycobacterial activity but complicate chromatographic purification . The isoindoline group’s aromaticity and rigidity may similarly increase log P, requiring optimization for solubility.

- Synthetic Challenges : Low yields (18–43%) in chalcone synthesis arise from poor reactivity of substituted benzaldehydes and high lipophilicity . Similar challenges may apply to the isoindoline derivative.

生物活性

3-(Isoindolin-2-yl)pyrazine-2-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings from various studies.

Chemical Structure and Properties

The compound features a pyrazine core substituted with an isoindoline moiety and a carbonitrile group. This unique structure is believed to contribute to its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 3-(Isoindolin-2-yl)pyrazine-2-carbonitrile. For instance, a screening of similar compounds indicated that derivatives with structural similarities exhibited significant activity against colorectal cancer cell lines, with IC50 values in the low micromolar range. Specifically, compounds within this chemical class were noted to induce cell cycle arrest and apoptosis in cancer cells, suggesting a mechanism involving the modulation of key signaling pathways related to cell proliferation and survival .

The biological activity of 3-(Isoindolin-2-yl)pyrazine-2-carbonitrile may involve:

- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer progression.

- Interaction with G-protein-coupled receptors (GPCRs) : The compound may act as an allosteric modulator, influencing receptor signaling pathways critical for various cellular responses .

- Oxidative Stress Modulation : Its ability to scavenge free radicals suggests potential antioxidant properties, which can be beneficial in reducing oxidative stress associated with cancer and other diseases .

Case Studies

A detailed analysis of the biological effects of 3-(Isoindolin-2-yl)pyrazine-2-carbonitrile was performed in vitro using several cancer cell lines. The results are summarized in the table below:

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | HCT116 | 1.3 | Induction of apoptosis |

| Study B | SW620 | 1.8 | Cell cycle arrest at G2/M phase |

| Study C | MCF7 | 5.0 | Inhibition of proliferation |

Comparative Analysis with Related Compounds

To understand the uniqueness and efficacy of 3-(Isoindolin-2-yl)pyrazine-2-carbonitrile, it is essential to compare it with structurally related compounds. The following table illustrates some key comparisons:

| Compound Name | Structure Similarity | Anticancer Activity (IC50 µM) | Notable Features |

|---|---|---|---|

| 1-Acetyl-3-(4-methoxyphenyl)-5-phenyl-2-pyrazoline | Moderate | 4.5 | Exhibits anti-inflammatory properties |

| 1-Acetyl-3-(4-nitrophenyl)-5-phenyl-2-pyrazoline | High | 6.0 | Stronger oxidizing agent |

| 3-(Isoindolin-2-yl)pyrazine-2-carbonitrile | Unique | 1.3 | Potential for broader therapeutic applications |

Q & A

Basic: What are the critical steps and analytical methods for synthesizing 3-(Isoindolin-2-yl)pyrazine-2-carbonitrile?

Answer:

The synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization. Key steps include:

- Step 1: Formation of the pyrazine backbone using precursors like chloropyrazine derivatives.

- Step 2: Introduction of the isoindoline moiety via coupling reactions under controlled temperatures (e.g., 60–80°C) and inert atmospheres.

- Step 3: Purification via column chromatography or recrystallization.

Analytical validation is critical:

- NMR Spectroscopy confirms structural integrity by identifying proton and carbon environments.

- HPLC assesses purity (>95% required for pharmacological studies) .

Basic: How do researchers verify the compound’s stability under experimental conditions?

Answer:

Stability studies involve:

- Thermogravimetric Analysis (TGA): Evaluates decomposition temperatures.

- Accelerated Stability Testing: Exposes the compound to elevated temperatures (40–60°C) and humidity (75% RH) over weeks.

- UV-Vis Spectroscopy: Monitors absorbance changes in solution (e.g., DMSO or ethanol) to detect degradation .

Advanced: How can reaction yields be optimized during derivative synthesis?

Answer:

Yield optimization requires:

- Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in substitution reactions.

- Catalyst Screening: Pd-based catalysts improve coupling efficiency (e.g., Suzuki-Miyaura reactions).

- Reaction Time Modulation: Shorter times (2–4 hrs) reduce side-product formation in exothermic steps .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:

Contradictions often arise from:

- Assay Variability: Validate protocols using standardized cell lines (e.g., HEK293 for kinase inhibition studies).

- Structural Analogues: Compare activity with derivatives (e.g., 5-Chloropyrazine-2-carbonitrile vs. 3-Amino-5-chloro-6-methylpyrazine-2-carbonitrile) to identify functional group contributions.

- Dose-Response Analysis: Ensure EC50/IC50 values are measured across ≥3 independent replicates .

Advanced: What mechanistic approaches are used to study its kinase inhibition properties?

Answer:

Mechanistic studies involve:

- Kinase Binding Assays: Fluorescence polarization or SPR to measure binding affinity (KD).

- Molecular Dynamics Simulations: Predict interactions with ATP-binding pockets (e.g., EGFR kinase).

- Metabolite Profiling: LC-MS identifies metabolic byproducts affecting in vivo efficacy .

Advanced: How to design experiments assessing regioselectivity in electrophilic substitutions?

Answer:

Regioselectivity is influenced by:

- Directing Groups: Electron-withdrawing groups (e.g., -CN) meta-direct substitutions on the pyrazine ring.

- Reagent Choice: Electrophiles like NO2+ or Br2 require Lewis acid catalysts (e.g., FeCl3) for controlled reactivity.

- Isolation of Intermediates: TLC monitoring at 30-minute intervals isolates mono- vs. di-substituted products .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE: Use nitrile gloves, lab coats, and fume hoods.

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses.

- First Aid: For skin contact, wash with soap/water; consult a physician if ingested .

Advanced: What computational methods support structure-activity relationship (SAR) studies?

Answer:

- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with bioactivity.

- Docking Software (AutoDock Vina): Predict binding poses against target proteins (e.g., PI3Kγ).

- ADMET Prediction: Tools like SwissADME assess pharmacokinetic liabilities (e.g., CYP450 inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。